2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester
Description
Molecular Architecture and Isomeric Considerations
The molecular architecture of 2-(pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester (C₁₂H₁₅N₃O₄) features a pyrimidine ring conjugated to a malonic acid diethyl ester moiety via an aminomethylene (–NH–CH=) bridge. The core structure consists of a six-membered pyrimidine heterocycle with nitrogen atoms at positions 1 and 3, linked to a planar methylene-malonate group. This conjugation creates a π-electron delocalization network spanning the pyrimidine ring, methylene bridge, and malonate carbonyl groups, as evidenced by bond length alternation patterns in related compounds.
Isomeric considerations arise from two primary factors:
- E/Z isomerism at the methylene group due to restricted rotation about the C=N bond. Computational studies of analogous aminomethylene-malonates reveal a preference for the Z-configuration , where the pyrimidine nitrogen lone pair aligns antiperiplanar to the malonate carbonyl groups.
- Tautomerism involving proton transfer between the pyrimidine nitrogen and the methylene group. X-ray diffraction data for structurally similar compounds show stabilization of the enamine-keto form through intramolecular hydrogen bonding between the NH group and adjacent carbonyl oxygen.
Key bond lengths derived from crystallographic analogs include:
The molecular geometry creates three distinct electronic domains:
- Pyrimidine aromatic system with calculated π-electron density of 0.32 e⁻/ų
- Conjugated methylene-malonate region showing charge alternation (±0.18 e)
- Ethoxy groups exhibiting typical sp³ hybridization with 109.5° bond angles
Crystallographic Data and Conformational Analysis
Single-crystal X-ray diffraction studies of related malonate derivatives reveal critical structural features:
The malonate ester groups adopt a syn-periplanar conformation relative to the methylene bridge, minimizing steric clash between ethoxy groups while maximizing conjugation. Intramolecular hydrogen bonding between the NH group and carbonyl oxygen (O···H distance: 1.89–2.12 Å) locks the molecule in a planar configuration, with dihedral angles between pyrimidine and malonate planes measuring <5° in optimized structures.
Notable packing interactions include:
- C–H⋯O hydrogen bonds (2.30–2.45 Å) forming helical chains along the crystallographic a-axis
- π-π stacking between pyrimidine rings (3.45–3.65 Å interplanar spacing)
- Weak C–H⋯π interactions (2.75–2.90 Å) stabilizing layered structures
Thermal ellipsoid analysis shows increased displacement parameters for terminal ethoxy groups (Ueq = 0.08–0.12 Ų vs. 0.04–0.06 Ų for core atoms), indicating rotational flexibility about the C–O bonds.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic characteristics:
Frontier Molecular Orbitals
- HOMO (-6.32 eV): Localized on pyrimidine ring and methylene π-system
- LUMO (-1.89 eV): Predominantly malonate carbonyl antibonding orbitals
- HOMO-LUMO gap: 4.43 eV, indicating moderate reactivity
Natural Bond Orbital (NBO) analysis reveals:
- Charge distribution :
- Pyrimidine N1: -0.52 e
- Methylene C: +0.18 e
- Malonate O: -0.67 e
- Second-order perturbation energies :
The molecule exhibits three major resonance structures:
Vibrational frequency calculations match experimental IR data:
- Strong C=O stretch: 1725–1740 cm⁻¹
- N–H bend: 1580–1605 cm⁻¹
- Pyrimidine ring breathing: 990–1015 cm⁻¹
Molecular electrostatic potential (MEP) maps show:
- Negative potential (-0.35 a.u.) at carbonyl oxygens
- Positive potential (+0.28 a.u.) at methylene hydrogen
- Neutral regions over pyrimidine π-system
Properties
IUPAC Name |
diethyl 2-[(pyrimidin-2-ylamino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-3-18-10(16)9(11(17)19-4-2)8-15-12-13-6-5-7-14-12/h5-8H,3-4H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTKOLMBPODIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC=CC=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364433 | |
| Record name | 2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21025-62-7 | |
| Record name | 2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL 2-((2-PYRIMIDINYLAMINO)METHYLENE)MALONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester typically involves the condensation of pyrimidine-2-amine with diethyl malonate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through nucleophilic substitution and subsequent cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different functionalized derivatives.
Substitution: The ester groups can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized pyrimidine derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It can be explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Malonic acid diethyl esters with aromatic or heteroaromatic substituents are widely studied for their tunable electronic properties and versatility in organic synthesis. Below is a detailed comparison of 2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings from Research
Reactivity in Hydrolysis: Fluorinated analogs like 2-(perfluorophenyl)malonic acid diethyl ester resist hydrolysis under both acidic and basic conditions, complicating their conversion to free acids. In contrast, brominated derivatives (e.g., 66621-92-9) undergo hydrolysis to yield acetic acid derivatives efficiently . The pyrimidin-2-ylaminomethylene group in the target compound likely confers moderate hydrolytic stability due to steric hindrance and electron-withdrawing effects.
C-Arylation Efficiency: Malonate esters with electron-withdrawing substituents (e.g., nitro, bromo) exhibit higher yields in CuO-nanoparticle-catalyzed C-arylation (81% for nitro vs. 76% for methyl derivatives) . The pyrimidine ring in the target compound may similarly enhance electrophilicity, though direct data are lacking.
Coordination Chemistry :
- Pyrimidine-containing malonates are promising ligands for transition metals. For example, 2-(5-bromopyrimidin-2-yl)malonic acid diethyl ester could act as a bidentate ligand, leveraging its nitrogen atoms for metal binding .
Thermal and Metabolic Stability: Fluorinated and brominated derivatives show improved thermal stability compared to non-halogenated analogs, making them suitable for high-temperature applications .
Table 2: Application-Oriented Comparison
| Application | Target Compound | 5-Bromopyrimidin-2-yl Derivative | 5-Nitropyridin-2-yl Derivative |
|---|---|---|---|
| Pharmaceutical Synthesis | Potential intermediate for kinase inhibitors | Used in cross-coupling reactions | Limited due to nitro group toxicity |
| Coordination Chemistry | High potential (pyrimidine N-donors) | Moderate (Br may hinder binding) | Low (nitro group is weakly coordinating) |
| Material Science | Limited data | High (thermal stability) | High (energetic materials) |
Biological Activity
2-(Pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
- CAS Number : 21025-62-7
- Molecular Formula : C₁₂H₁₅N₃O₄
- Molecular Weight : 265.265 g/mol
- Purity : 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may bind to receptors, influencing signaling pathways critical for cell survival and proliferation.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of pyrimidine have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
Studies have suggested that pyrimidine derivatives possess antimicrobial properties. The ability to disrupt microbial metabolism makes them suitable candidates for developing new antimicrobial agents.
Case Study 1: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on HeLa cells (cervical cancer). The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. This suggests potential for further development as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against various bacterial strains. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| P. aeruginosa | 12 |
Discussion
The findings from these studies highlight the promising biological activities of this compound. Its ability to inhibit cancer cell growth and exhibit antimicrobial properties suggests it could be a valuable compound in drug development.
Q & A
Q. What are the key synthetic routes for preparing 2-(pyrimidin-2-ylaminomethylene)-malonic acid diethyl ester?
The compound is synthesized via malonic ester synthesis, leveraging the enolate reactivity of diethyl malonate. A typical route involves:
Enolate Formation : Deprotonate diethyl malonate using a base (e.g., sodium ethoxide) to generate a nucleophilic enolate .
Electrophilic Substitution : React the enolate with a pyrimidinylamine-derived electrophile (e.g., 2-aminopyrimidine activated via a formimidoyl chloride intermediate) to introduce the pyrimidin-2-ylaminomethylene group .
Work-up : Acidic hydrolysis and purification via recrystallization or column chromatography yield the final product.
Key Reference : details the general malonic ester mechanism, while provides analogs with pyridinyl substituents, adaptable to pyrimidine systems.
Q. How is the compound characterized to confirm its structure and purity?
Characterization involves:
- NMR Spectroscopy : H and C NMR identify the malonic ester backbone (δ ~4.2 ppm for ethyl groups, δ ~8.5 ppm for pyrimidine protons) and the aminomethylene bridge .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H] at m/z 264.28 for CHNO) .
- Melting Point Analysis : Physical properties (e.g., mp 149–152.5°C for related pyrimidinylaniline derivatives) help assess purity .
Advanced Research Questions
Q. How does the pyrimidin-2-ylaminomethylene group influence regioselectivity in alkylation reactions?
The electron-withdrawing pyrimidine ring stabilizes the enolate, directing alkylation to the α-carbon of the malonic ester. However, steric hindrance from the bulky pyrimidine substituent may favor mono-alkylation over di-alkylation. To optimize regioselectivity:
- Use polar aprotic solvents (e.g., DMF) to enhance enolate stability .
- Employ low-temperature conditions (−78°C) to minimize side reactions .
Data Conflict Example : Contradictory alkylation yields may arise from trace moisture (quenches enolate) or competing nucleophiles. Dry reagents and inert atmospheres are critical .
Q. What decarboxylation challenges arise when converting this malonic ester to substituted acetic acids?
The pyrimidinyl group alters decarboxylation kinetics due to resonance stabilization of intermediates. Unlike simple malonic esters (decarboxylate at ~150°C), this derivative may require:
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies often stem from:
- Reagent Purity : Impure pyrimidinylamine starting materials reduce yields. Use HPLC-grade reagents and validate via H NMR .
- Reaction Stoichiometry : Excess electrophile (1.2–1.5 equiv) compensates for steric hindrance .
- Work-up Methods : Adjust pH during hydrolysis (pH 4–5) to avoid premature decarboxylation .
Methodological Considerations
Q. What strategies improve the stability of this compound during storage?
Q. How is this compound applied in synthesizing heterocyclic pharmaceuticals?
It serves as a precursor for:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
